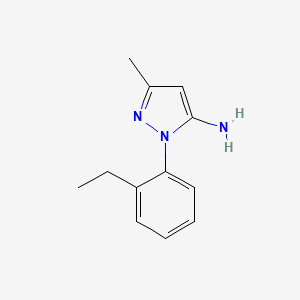![molecular formula C17H11ClN4O2 B12120217 N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide](/img/structure/B12120217.png)
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique structure that combines an imidazo[1,2-a]pyrimidine core with a furan-2-carboxamide moiety, making it a versatile scaffold for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 2-aminopyrimidine to form an intermediate, which then undergoes cyclization with furan-2-carboxylic acid under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for large-scale production, ensuring that the compound can be synthesized efficiently and cost-effectively .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid); often in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, disrupting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substituents and functional groups.
Imidazo[1,2-a]pyrimidines: Closely related to the target compound, these molecules have been extensively studied for their pharmacological properties
Uniqueness
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide stands out due to its unique combination of structural features, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C17H11ClN4O2 |
|---|---|
Molecular Weight |
338.7 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C17H11ClN4O2/c18-12-6-4-11(5-7-12)14-15(21-16(23)13-3-1-10-24-13)22-9-2-8-19-17(22)20-14/h1-10H,(H,21,23) |
InChI Key |
MNZSBFIOKDZTFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methylsulfanyl-4,5-dioxo-4a,6-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12120143.png)

![(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B12120163.png)


![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide](/img/structure/B12120185.png)



![2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12120204.png)

![2-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120216.png)
